1-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)piperidine
Overview
Description
1-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)piperidine is a useful research compound. Its molecular formula is C20H22FNO2S and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.13552828 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spiro[indane-1,4‘-piperidine] Derivatives Research
- Research has been conducted on spiro[indane-1,4‘-piperidine] derivatives, which are related to the compound , for their high-affinity and selectivity as σ ligands. The study involves the synthesis of these derivatives and their pharmacological properties, including their affinities for various central nervous system receptors. This research provides insights into the structural and functional characteristics of these compounds, potentially guiding future pharmacological applications (Tacke et al., 2003).
Synthesis and Application in Carbohydrate Chemistry
- Another study focused on the synthesis and application of a protected glycosyl donor in carbohydrate chemistry. This involves the design, synthesis, and evaluation of a protection group for hydroxyl groups, showcasing the compound's utility in synthetic organic chemistry and its potential for creating complex carbohydrate structures (Spjut et al., 2010).
Role in Modulating Orexin-1 Receptor Mechanisms
- Research on compounds related to 1-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)piperidine has explored their role in modulating Orexin-1 receptor mechanisms. This study offers insights into the potential therapeutic applications of these compounds in treating binge eating and possibly other eating disorders with a compulsive component, highlighting the significant role of Orexin-1 receptor mechanisms (Piccoli et al., 2012).
Exploration of Allosteric Modulators
- The synthesis and evaluation of substituted N-benzyl piperidines in the GBR series have identified compounds acting as allosteric modulators of the serotonin transporter. This research underlines the importance of structural modifications in enhancing or modulating the pharmacological activity of these compounds, providing a foundation for developing new therapeutic agents (Boos et al., 2006).
Anticancer Activity of Piperidone Analogs
- The synthesis and structural determination of 3,5-bis(2-fluorobenzylidene)-4-piperidone analogs have been studied for their anticancer activity. This research demonstrates the potential of these compounds in developing new anticancer agents, with their molecular structures providing valuable information for further drug design and development efforts (Lagisetty et al., 2009).
Properties
IUPAC Name |
[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-piperidin-1-ylmethanethione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO2S/c1-23-19-13-15(20(25)22-11-5-2-6-12-22)9-10-18(19)24-14-16-7-3-4-8-17(16)21/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPGJBICZDYEOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCCCC2)OCC3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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